
Iron dextran
Übersicht
Beschreibung
Iron dextran is a colloidal iron-carbohydrate complex used intravenously or intramuscularly to treat iron deficiency anemia when oral supplementation is ineffective or contraindicated. It consists of ferric oxyhydroxide nanoparticles coated with dextran, a polysaccharide, which stabilizes the compound and slows iron release . Two formulations exist: high-molecular-weight (HMW) this compound (e.g., Dexferrum®, withdrawn in many regions due to safety concerns) and low-molecular-weight (LMW) this compound (e.g., INFeD®/Cosmofer®), which remains in clinical use. Modern manufacturing techniques have improved LMW this compound’s consistency, reducing variability in molecular weight (265 kDa ± 1.5%) and enhancing thermal stability compared to older formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron dextran is synthesized by reacting ferric chloride with dextran in an aqueous solution in the presence of citric acid. The reaction is maintained at a temperature between 50°C and 100°C, and the pH is kept between 9.0 and 10.0 . This process results in a substantially pure iron-dextran preparation that is free of chloride ions .
Industrial Production Methods: Industrial production of this compound involves hydrolysis of dextran, followed by ultra-filtration or gel column separation, oxidation, complexing, ultra-filtration refining, and ethanol precipitation or spray drying . These steps ensure the production of a high-purity product suitable for medical use.
Analyse Chemischer Reaktionen
Table 1: Dextran Molecular Weight Distribution
Enzyme Variant | Dextran Type | Molecular Weight (Da) | α(1→6):α(1→4) Ratio |
---|---|---|---|
DSR-MΔ2 (Wild-type) | Bimodal | 3,000–5,000 (L) / 10,000 (H) | 90:10 |
Q634A Mutant | Monomodal | 3,951 ± 120 | 86:14 |
Dextran Oxidation and Iron Chelation
L-dextran undergoes NaOH oxidation to introduce carboxyl groups, enabling iron binding:
-
Oxidation :
-
Iron Chelation :
pH-Dependent Instability
Iron dextran decomposes under acidic conditions (pH ≤5) or elevated temperatures (149–158°F) . The colloidal structure breaks down, releasing free iron ions:
textFeOOH-dextran → Fe³⁺ + Dextran fragments
Pretreatment for Enhanced Stability
Patent US6977249B1 describes a stabilization method involving:
-
Partial Hydrogenation : Reduces aldehyde groups in dextran to alcohols.
-
Selective Oxidation : Converts remaining aldehydes to carboxyl groups.
This dual-step process lowers molecular weight (≤15 kDa) while maintaining colloidal stability .
Table 3: Stabilization Protocol Outcomes
Pretreatment Step | Result | Impact on Product |
---|---|---|
Partial Hydrogenation | ≤15% residual aldehydes | Prevents excessive crosslinking |
Oxidation | Carboxyl group introduction | Enhances iron-binding capacity |
Structural Characterization
-
13C NMR : Post-oxidation spectra show loss of α(1→4) branching signals (103.65 ppm, 79.24 ppm) and new gluconic acid peaks (170 ppm) .
-
GPC Analysis : Confirms depolymerization after NaOH treatment (retention time increases from 18.2 min to 19.5 min) .
This synthesis and reactivity profile demonstrates that this compound’s pharmacological efficacy depends on controlled dextran functionalization and precise iron-chelation chemistry. The enzymatic production of low molecular weight dextran (3,000–6,000 Da) using engineered mutants like Q634A offers a scalable method for industrial applications .
Wissenschaftliche Forschungsanwendungen
Clinical Indications
Iron dextran is primarily indicated for:
- Iron Deficiency Anemia: It is utilized when oral iron therapy is ineffective or not tolerated. Conditions include:
FDA Approval
The U.S. Food and Drug Administration (FDA) has approved this compound for treating IDA in patients who cannot adequately absorb oral iron or have experienced severe side effects from it .
Administration Protocols
Intravenous Administration:
- Dosage is typically calculated based on hemoglobin levels and individual patient needs. For instance, a patient with a hemoglobin deficit may receive a total dose calculated as follows:
- Infusions are administered slowly to minimize adverse reactions .
Efficacy
Studies have shown that intravenous this compound leads to significant improvements in hemoglobin levels compared to oral iron, particularly in patients with inflammatory bowel diseases (IBD) where oral absorption may be compromised .
Safety Concerns
Adverse reactions can occur, including anaphylaxis and infusion-related reactions. A cohort study reported an overall adverse event rate of 3.8% for this compound infusions . Serious reactions were more common in specific populations, such as those with underlying health conditions .
Case Study: Menometrorrhagia
A 17-year-old female with severe IDA due to menometrorrhagia received a total dose of 2750 mg of this compound over a four-hour infusion period. Post-treatment assessments showed marked increases in hemoglobin and ferritin levels, indicating effective replenishment of iron stores .
Case Study: Inflammatory Bowel Disease
In a cohort of IBD patients treated with IV this compound, significant improvements were noted in hemoglobin levels after treatment compared to those receiving oral supplements. The study highlighted the necessity for IV administration in cases where oral therapy was insufficient due to disease-related malabsorption .
Wirkmechanismus
After administration, iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into iron and dextran . The iron is then bound to protein moieties to form hemosiderin or ferritin, replenishing hemoglobin and iron stores . This process is essential for the treatment of iron deficiency anemia .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Parenteral Iron Formulations
Iron Sucrose
- 11.4%) but a higher rate of delayed reactions with iron sucrose (31.4% vs. 12.3%; RR = 2.55, p = 0.0078) . Severe ADRs (Grade 3/4) occurred equally in both groups (2.7%) . Earlier studies conflating HMW and LMW iron dextran erroneously attributed higher toxicity to all this compound formulations. When differentiated, LMW dextran’s safety profile matches iron sucrose .
Dosing : Iron sucrose requires smaller, more frequent doses (200–400 mg/session) due to its carbohydrate core, whereas LMW this compound allows single doses up to 1,000 mg .
Ferric Gluconate
- Safety : Ferric gluconate and LMW this compound exhibit similar ADR rates , both lower than iron sucrose in retrospective analyses .
- Mechanistic Differences : In vitro studies show ferric gluconate induces less lipid peroxidation and cytotoxicity than iron sucrose but more than LMW dextran .
Ferric Carboxymaltose
- Advantages: This dextran-free formulation avoids immunogenic risks associated with dextran shells. It permits rapid high-dose infusions (up to 1,000 mg/15 minutes) .
- Disadvantages : Unlike this compound, ferric carboxymaltose is linked to hypophosphatemia due to fibroblast growth factor 23 (FGF23) dysregulation .
Ferumoxytol
- A newer iron oxide nanoparticle coated with carboxymethyldextran, ferumoxytol has lower immunogenicity and slower iron release than traditional dextran compounds. Its safety profile parallels non-dextran IV iron agents .
Key Data Tables
Table 1: Adverse Reaction Rates in Selected Studies
*HMW dextran data from historical studies; largely withdrawn from clinical use.
Table 2: Pharmacokinetic and Dosing Profiles
Parameter | LMW this compound | Iron Sucrose | Ferric Carboxymaltose | |
---|---|---|---|---|
Max Single Dose | 1,000 mg | 200–400 mg | 1,000 mg | |
Half-Life | 3–4 days | 6 hours | ~16 hours | |
Hypophosphatemia Risk | No | No | Yes |
Biologische Aktivität
Iron dextran is a complex of ferric hydroxide and dextran, primarily used as an injectable treatment for iron deficiency anemia, particularly in patients who do not respond to oral iron therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, oxidative stress, clinical efficacy, and safety profile.
This compound acts as a source of iron for erythropoiesis, the process of red blood cell production. Upon administration, it is broken down in the body to release iron, which is then utilized in hemoglobin synthesis. The mechanism involves:
- Absorption and Distribution : this compound is administered intravenously, allowing for rapid absorption into the bloodstream. It bypasses gastrointestinal absorption barriers, making it effective in conditions where oral iron is ineffective due to malabsorption or gastrointestinal issues .
- Iron Metabolism Regulation : Iron released from dextran interacts with transferrin and is incorporated into hemoglobin and other iron-containing proteins essential for various cellular functions .
Effects on Lipid Metabolism
Recent studies have highlighted the impact of this compound on lipid metabolism and oxidative stress. A notable study involving Fischer rats demonstrated that administration of this compound led to significant alterations in lipid metabolism:
- Increased Serum Lipids : Rats treated with this compound exhibited higher serum cholesterol and triacylglycerol levels compared to control groups .
- Gene Expression Changes : this compound was associated with decreased expression of genes involved in fatty acid oxidation (e.g., pparα and cpt1a) and increased expression of genes related to lipid transport (e.g., apoB-100). This suggests that this compound may impair lipid oxidation while enhancing lipid transport in the bloodstream .
- Oxidative Stress Induction : The treatment resulted in elevated levels of oxidative stress markers such as carbonyl proteins and thiobarbituric acid reactive substances (TBARS), indicating potential cellular damage due to reactive oxygen species generated during iron metabolism .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for treating iron deficiency anemia in conditions such as inflammatory bowel disease (IBD) and chronic kidney disease:
- Intravenous vs. Oral Iron : A study comparing intravenous this compound to oral iron in IBD patients found that intravenous administration resulted in a greater increase in hemoglobin levels over eight weeks (2.0 g/dL for IV vs. 0.6 g/dL for oral) . This highlights the superior efficacy of intravenous formulations in certain populations.
- Adverse Effects : While generally well-tolerated, some patients reported gastrointestinal side effects with oral formulations, whereas intravenous this compound had a low incidence of infusion-related reactions . However, a small percentage experienced anaphylactoid reactions, necessitating caution during administration .
Safety Profile
The safety of this compound has been extensively studied:
- Adverse Events : In a cohort study analyzing adverse events associated with various intravenous iron formulations, the incidence rate for this compound was approximately 3.8%, indicating a relatively favorable safety profile compared to other formulations like iron sucrose .
- Contraindications : this compound is contraindicated in certain populations, particularly pediatric patients due to the risk of serious adverse effects. Its use is discouraged in cases where alternative therapies are available .
Case Studies
Several case studies have illustrated the clinical applications and outcomes associated with this compound therapy:
- Case Study on IBD Patients : A cohort of 33 IBD patients receiving IV this compound showed significant improvement in hemoglobin levels without exacerbating disease activity, demonstrating its effectiveness even in complex clinical scenarios .
- Comparison with Iron Sucrose : A study comparing the effectiveness of low molecular weight this compound versus iron sucrose found both treatments equally effective at raising hemoglobin levels but noted a higher incidence of musculoskeletal adverse events with sucrose .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the efficacy of iron dextran in addressing iron-deficiency anemia?
this compound is often tested in neonatal animal models (e.g., piglets) due to their rapid growth and susceptibility to iron deficiency. For example, studies using neonatal pigs measure hemoglobin (Hb) and packed cell volume (PCV) levels weekly to assess iron status. Control groups typically receive no iron supplementation, while treatment groups are administered this compound intramuscularly. This model ensures reproducibility and aligns with physiological responses observed in humans .
Q. How do researchers standardize dosing protocols for this compound in preclinical studies?
Dosing is based on body weight and iron requirements for specific developmental stages. For neonatal pigs, a single intramuscular dose of 150 mg this compound is standard, as lower doses (e.g., 37.5 mg in Farbegen) fail to maintain adequate Hb and PCV levels. Researchers must account for bioavailability differences between formulations and validate doses through pilot studies .
Q. What biomarkers are critical for assessing this compound’s therapeutic efficacy?
Key biomarkers include Hb, PCV, serum ferritin, and transferrin saturation. Longitudinal monitoring of these parameters (e.g., weekly blood sampling) helps track iron utilization and detect anemia recurrence. In neonatal pigs, Hb levels below 8 g/dL and PCV below 25% indicate iron deficiency, while values above 10 g/dL and 30%, respectively, confirm efficacy .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., variable Hb outcomes) be systematically analyzed?
Contradictions often arise from differences in experimental design, such as dosing frequency, animal models, or concurrent treatments. For instance, Farbegen (containing iron, copper, and liver extract) underperformed compared to this compound in pigs, highlighting the need to isolate variables like ancillary compounds. Researchers should conduct meta-analyses to identify confounding factors and use multivariate regression to assess dose-response relationships .
Q. What methodological strategies optimize this compound’s bioavailability in complex physiological systems (e.g., inflammation-induced anemia)?
Inflammation alters iron metabolism via hepcidin upregulation, reducing iron absorption. To address this, researchers combine this compound with anti-inflammatory agents or use staggered dosing to bypass hepcidin-mediated blockade. Pharmacokinetic studies measuring serum iron and hepcidin levels post-administration are essential for refining protocols .
Q. How do researchers address ethical and practical constraints in longitudinal this compound studies?
Ethical considerations include minimizing invasive procedures (e.g., frequent blood sampling) by using non-invasive biomarkers like erythrocyte zinc protoporphyrin. Practical constraints, such as iron overload risks, require dose titration and safety monitoring (e.g., liver function tests). Institutional animal care guidelines must be strictly followed to ensure humane endpoints .
Q. Methodological Guidance
Designing a comparative study: this compound vs. novel iron formulations
- Step 1: Define primary endpoints (e.g., Hb normalization rate, adverse events).
- Step 2: Use randomized controlled trials (RCTs) with blinding to reduce bias.
- Step 3: Include a placebo group and adjust for confounding variables (e.g., baseline iron status).
- Step 4: Analyze data using ANOVA or mixed-effects models to account for repeated measures .
Interpreting conflicting Case study of this compound vs. Farbegen
The 1977 piglet study found Farbegen (37.5 mg iron) ineffective compared to this compound (150 mg iron), despite similar iron content. This contradiction underscores the importance of formulation purity and ancillary compounds. Researchers should replicate studies under standardized conditions and use elemental iron quantification to verify active ingredients .
Eigenschaften
IUPAC Name |
iron;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
Record name | Sulfuric acid, iron(2+) salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80906016 | |
Record name | Sulfuric acid--iron (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
Record name | IRON DEXTRAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20531 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Iron sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron Dextran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Feosol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Feosol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid, iron salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--iron (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphuric acid, iron salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Iron dextran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of phenol and sodium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IRON DEXTRAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.